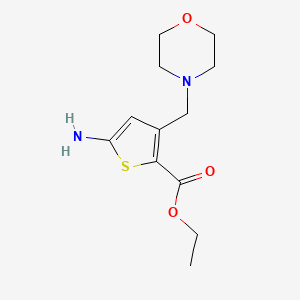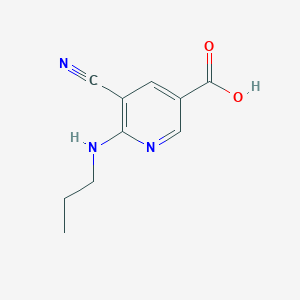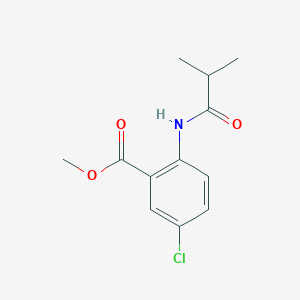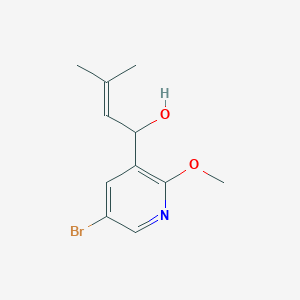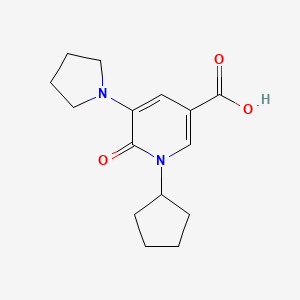![molecular formula C14H11N3O3S B15357322 2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one: is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-7-one family. This compound features a pyridine ring fused to a pyrimidinone ring, with a phenyl group at the 6-position and a methylsulfonyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route is the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The resulting intermediate is then heated under reflux with methyl sodium (MeONa) in butanol (BuOH) to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. The process would involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and minimize by-products. Continuous flow chemistry and automated systems might be employed to enhance production rates and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized to a sulfone group.
Reduction: : The compound can be reduced to remove the sulfonyl group.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Electrophilic substitution reactions typically use nitration or halogenation reagents.
Major Products Formed
Oxidation: : Formation of This compound sulfone .
Reduction: : Formation of 2-methyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one .
Substitution: : Formation of nitro- or halogen-substituted derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparación Con Compuestos Similares
2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one: is structurally similar to other pyrido[2,3-d]pyrimidin-7-ones, but its unique substitution pattern sets it apart. Similar compounds include:
Pyrido[2,3-d]pyrimidin-7-one derivatives: with different substituents on the pyridine or pyrimidinone rings.
Heterocyclic compounds: with phenyl and sulfonyl groups in various positions.
These compounds may exhibit different biological activities and chemical properties due to their structural variations.
Propiedades
Fórmula molecular |
C14H11N3O3S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H11N3O3S/c1-21(19,20)14-15-8-10-7-11(9-5-3-2-4-6-9)13(18)16-12(10)17-14/h2-8H,1H3,(H,15,16,17,18) |
Clave InChI |
UNHPAJOVFIYIQR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C2C=C(C(=O)NC2=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


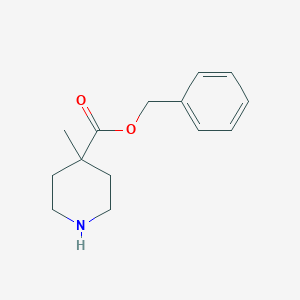
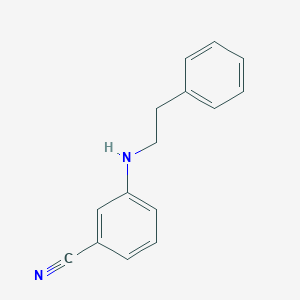
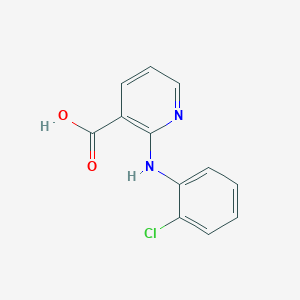
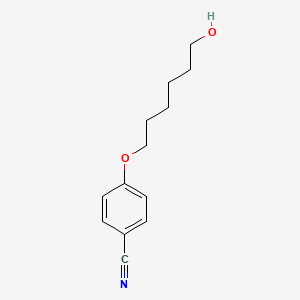
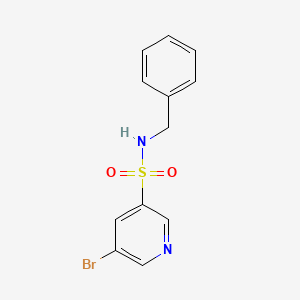
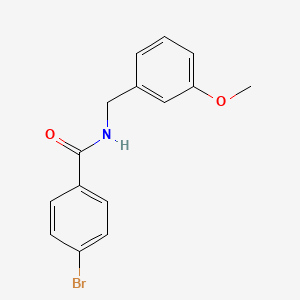
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)

![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
